molecular formula C11H21NO4 B2923919 3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid CAS No. 1520638-84-9

3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid

Cat. No.: B2923919
CAS No.: 1520638-84-9
M. Wt: 231.292
InChI Key: WJJHVCUDLONELJ-UHFFFAOYSA-N
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Description

“3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid” is a chemical compound with the CAS Number: 1520638-84-9 . It has a molecular weight of 231.29 . The compound is used in organic synthesis and is typically stored at room temperature .


Synthesis Analysis

The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H21NO4 . The InChI Code is 1S/C11H21NO4/c1-5-8(6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical and Chemical Properties Analysis

The compound is typically in powder form . The storage temperature is typically room temperature .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The compound has been utilized in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). It's involved in the bromination of cyclic acetals from α-amino and β-hydroxy acids, which leads to products that can be converted to chiral derivatives of pyruvic acid or 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).

Stereoselective Synthesis in Organic Chemistry

It plays a role in the stereoselective synthesis of γ-fluorinated α-amino acids. This process involves the alkylation of imines derived from amino acids with electrophiles, followed by stepwise deprotection (Laue, Kröger, Wegelius, & Haufe, 2000).

Microbial Production of Pentanol Isomers

In biotechnology, this compound is linked to the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, by engineered microorganisms. These isomers have potential applications as biofuels (Cann & Liao, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-8(6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJHVCUDLONELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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